![molecular formula C27H22BrNO4 B392202 17-(3-bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392202.png)
17-(3-bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(3-Bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, starting with the preparation of the core pentacyclic structure. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
17-(3-Bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
17-(3-Bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 17-(3-Bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: A structurally similar compound with different functional groups.
(15R,19S)-17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-4,5,11,12-tetracarbonitrile: Another related compound with distinct chemical properties.
Properties
Molecular Formula |
C27H22BrNO4 |
|---|---|
Molecular Weight |
504.4g/mol |
IUPAC Name |
17-(3-bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C27H22BrNO4/c1-32-26(33-2)27-19-12-5-3-10-17(19)21(18-11-4-6-13-20(18)27)22-23(27)25(31)29(24(22)30)16-9-7-8-15(28)14-16/h3-14,21-23,26H,1-2H3 |
InChI Key |
UOSMXVNYNTUYBS-UHFFFAOYSA-N |
SMILES |
COC(C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC(=CC=C6)Br)OC |
Canonical SMILES |
COC(C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC(=CC=C6)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-BENZOYL-3-[(METHYLSULFANYL)METHOXY]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE](/img/structure/B392123.png)
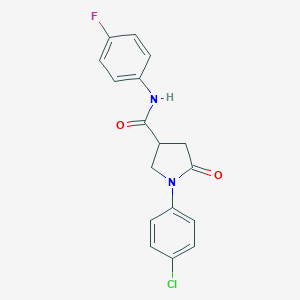
![2-({6-[(2,4-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-{3-nitrophenyl}acetamide](/img/structure/B392125.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B392127.png)
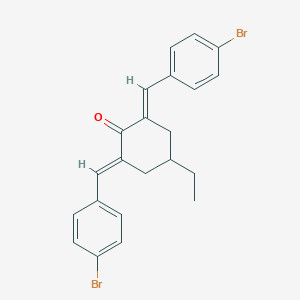
![2-[4-(octyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392130.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-{3-nitrophenyl}acetamide](/img/structure/B392131.png)
![4-butoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392133.png)
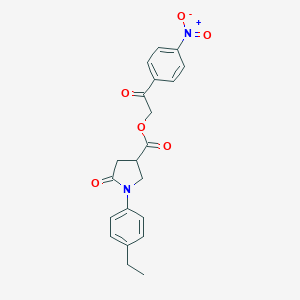
![METHYL 2-({[5-(2-BROMOPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE](/img/structure/B392135.png)
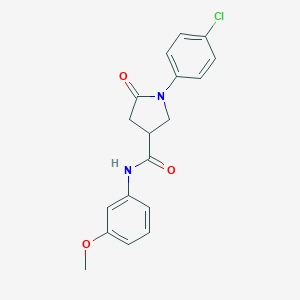

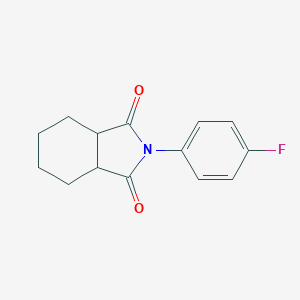
![Ethyl [(5-{3-nitrobenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B392142.png)
